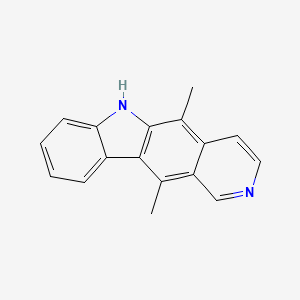

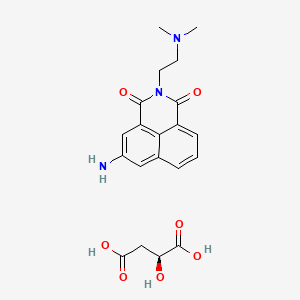

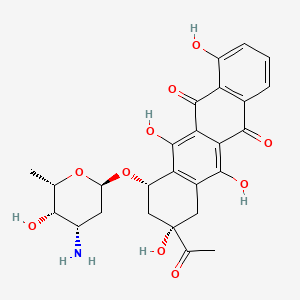

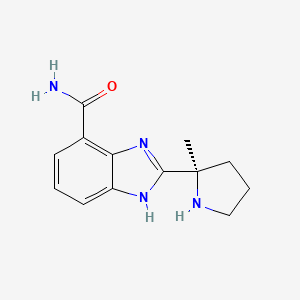

![molecular formula C17H14BrF2N3O3S B1684289 N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophényl)propane-1-sulfonamide CAS No. 918504-27-5](/img/structure/B1684289.png)

N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophényl)propane-1-sulfonamide

Vue d'ensemble

Description

B-Raf IN 11 est un nouvel inhibiteur sélectif ciblant le mutant V600E de la kinase B-Raf. Ce composé est particulièrement important dans le contexte du cancer colorectal, où la conformation DFG-in du mutant V600E de la kinase B-Raf est supérieure à la conformation DFG-out .

Applications De Recherche Scientifique

B-Raf IN 11 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the B-Raf kinase and its role in various signaling pathways.

Biology: Helps in understanding the molecular mechanisms of B-Raf-related diseases.

Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with the B-Raf V600E mutation.

Industry: Used in the development of new drugs and therapeutic strategies targeting the B-Raf kinase

Mécanisme D'action

Target of Action

The primary target of B-Raf IN 11 is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in various biological processes, including tissue development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

B-Raf IN 11 interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . B-Raf IN 11 inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFR by B-Raf IN 11 affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various cellular processes such as cell proliferation, migration, and angiogenesis . By inhibiting FGFR, B-Raf IN 11 disrupts these pathways, leading to potential therapeutic effects in various types of cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .

Result of Action

In vitro studies have shown that B-Raf IN 11 can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that B-Raf IN 11 has potent anti-cancer activity.

Analyse Biochimique

Biochemical Properties

B-Raf IN 11 plays a significant role in biochemical reactions, particularly in the inhibition of the B-Raf V600E mutation . It interacts with the B-Raf protein, a part of the RAS/MAPK pathway, which is involved in cell proliferation and migration, angiogenesis, and other processes . B-Raf IN 11’s interaction with the B-Raf protein leads to the inhibition of this pathway, thereby potentially controlling the growth of cancer cells .

Cellular Effects

B-Raf IN 11 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the B-Raf V600E mutation, which can lead to abnormal cell proliferation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, potentially leading to the control of cancer cell growth .

Molecular Mechanism

The molecular mechanism of action of B-Raf IN 11 involves its binding to the B-Raf protein, specifically the V600E mutation . This binding inhibits the activation of the RAS/MAPK pathway, leading to a decrease in cell proliferation and other processes associated with cancer growth .

Temporal Effects in Laboratory Settings

Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would have long-term effects on cellular function, particularly in controlling the growth of cancer cells .

Dosage Effects in Animal Models

Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would have a dose-dependent effect on the control of cancer cell growth .

Metabolic Pathways

B-Raf IN 11 is involved in the RAS/MAPK pathway through its interaction with the B-Raf protein . It potentially affects metabolic flux or metabolite levels through its inhibition of this pathway .

Transport and Distribution

Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would be transported to areas where the B-Raf protein is present .

Subcellular Localization

Given its role as a selective inhibitor of the B-Raf V600E mutation, it is expected that it would localize to areas where the B-Raf protein is present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de B-Raf IN 11 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et impliquent souvent des techniques complexes de synthèse organique. Le composé est généralement synthétisé en laboratoire dans des conditions contrôlées afin de garantir une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de B-Raf IN 11 impliquerait probablement une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la garantie d'un contrôle qualité constant. Le processus de production doit être conforme aux normes réglementaires afin de garantir la sécurité et l'efficacité du composé à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

B-Raf IN 11 subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, comme la température, le solvant et le temps de réaction .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des aldéhydes, tandis que les réactions de réduction peuvent produire des alcools. Les réactions de substitution peuvent donner une large gamme de produits en fonction du nucléophile utilisé .

Applications de recherche scientifique

B-Raf IN 11 a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé outil pour étudier la kinase B-Raf et son rôle dans diverses voies de signalisation.

Biologie: Aide à comprendre les mécanismes moléculaires des maladies liées à B-Raf.

Médecine: Investigué pour ses effets thérapeutiques potentiels dans le traitement des cancers, en particulier ceux présentant la mutation V600E de B-Raf.

Industrie: Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la kinase B-Raf

Mécanisme d'action

B-Raf IN 11 exerce ses effets en inhibant sélectivement le mutant V600E de la kinase B-Raf. Cette inhibition perturbe les voies de signalisation en aval, en particulier la voie des protéines kinases activées par les mitogènes (MAPK), qui est essentielle à la croissance et à la division cellulaires. En inhibant cette voie, B-Raf IN 11 peut efficacement réduire la prolifération des cellules cancéreuses portant la mutation V600E de B-Raf .

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires comprennent:

PLX4032 (Vémurafénib): Un autre inhibiteur de B-Raf utilisé dans le traitement du cancer.

Dabrafénib: Un inhibiteur de B-Raf utilisé en association avec d'autres médicaments pour traiter le mélanome.

LGX818: Un puissant inhibiteur de B-Raf avec des applications en recherche sur le cancer.

Unicité

B-Raf IN 11 est unique en raison de sa haute sélectivité pour le mutant V600E de la kinase B-Raf et de ses performances supérieures dans la conformation DFG-in par rapport aux autres inhibiteurs. Cela en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFGCDQPUZGXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475207 | |

| Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918504-27-5 | |

| Record name | N-[3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EC 806-749-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

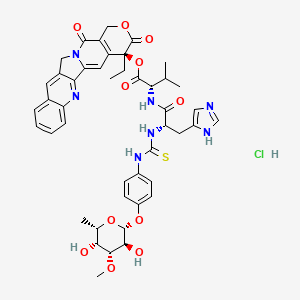

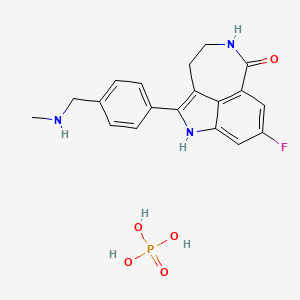

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)